6-Fluoro-8-methylquinoline-2-carboxylic acid
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Overview
Description
6-Fluoro-8-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is frequently employed for the synthesis of fluorinated quinolines . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6-Fluoro-8-methylquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinolines.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom in the compound enhances its binding affinity and stability, making it a potent inhibitor . The pathways involved in its action include inhibition of DNA synthesis and disruption of bacterial cell wall formation .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- 6-Chloro-2-methylquinoline-3-carboxylic acid
Uniqueness
6-Fluoro-8-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the carboxylic acid group enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
6-fluoro-8-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-8(12)5-7-2-3-9(11(14)15)13-10(6)7/h2-5H,1H3,(H,14,15) |
InChI Key |
YYVONWFTNQNVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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